molecular formula C25H24ClN3O3S B4961475 N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide

N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide

Cat. No. B4961475
M. Wt: 482.0 g/mol
InChI Key: XGHRXWNSPHQNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and thermoregulation.

Mechanism of Action

N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide works by selectively blocking the TRPV1 channel, which is involved in pain sensation and thermoregulation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it leads to the release of neuropeptides that are involved in pain signaling. By blocking TRPV1, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide can reduce pain sensation.
Biochemical and Physiological Effects:
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce fever in animal models. Additionally, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have effects on the cardiovascular system, including reducing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide in lab experiments is that it is a selective TRPV1 antagonist, meaning that it only blocks the TRPV1 channel and not other channels. This makes it a useful tool for studying the role of TRPV1 in various physiological processes. However, one limitation of using N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide is that it has a relatively short half-life, meaning that it may need to be administered frequently in lab experiments.

Future Directions

There are several future directions for research on N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide. One area of research could be to investigate its potential as a treatment for chronic pain conditions in humans. Additionally, further research could be done to better understand the mechanism of action of N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide and its effects on various physiological processes. Finally, research could be done to develop more potent and selective TRPV1 antagonists that could be used in clinical settings.

Synthesis Methods

The synthesis of N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenyl isothiocyanate to produce 2-chloro-N-[3-(phenylthiocarbamoyl)phenyl]benzamide. This intermediate is then reacted with 4-butoxyaniline to form N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide, which is the final product.

Scientific Research Applications

N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic effects in animal models of pain, suggesting that it could be used as a treatment for chronic pain conditions. Additionally, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

N-[3-[(4-butoxybenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-2-3-15-32-20-13-11-17(12-14-20)23(30)29-25(33)28-19-8-6-7-18(16-19)27-24(31)21-9-4-5-10-22(21)26/h4-14,16H,2-3,15H2,1H3,(H,27,31)(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHRXWNSPHQNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide

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